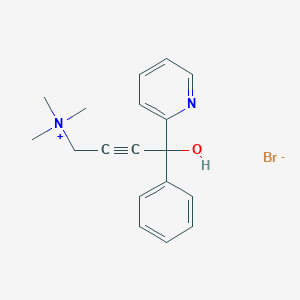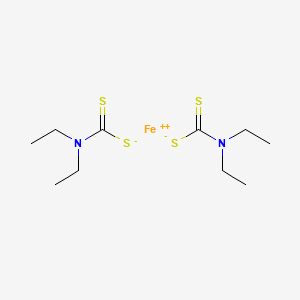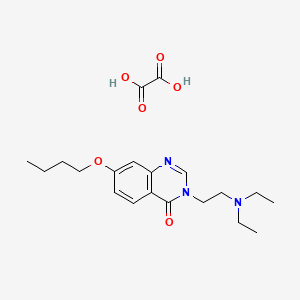
7-Butoxy-3-(2-(diethylamino)ethyl)-4(3H)-quinazolinone oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one; oxalic acid is a compound that belongs to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one typically involves the reaction of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. The mixture is usually refluxed overnight to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
科学研究应用
7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Industry: Its derivatives are explored for use in creating new materials with specific properties.
作用机制
The mechanism of action of 7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one involves its interaction with bacterial cell components. It inhibits biofilm formation and quorum sensing in bacteria like Pseudomonas aeruginosa, thereby reducing their virulence and ability to cause infections . Molecular docking studies suggest that it binds to the quorum sensing transcriptional regulator PqsR, disrupting the bacterial communication system .
相似化合物的比较
Similar Compounds
3-(benzylideneamino)-2-yl-quinazolin-4(3H)-ones: These compounds also belong to the quinazolinone family and exhibit antimicrobial properties.
2,3-di-substituted-2,3-dihydro-quinazolin-4(1H)-one derived Schiff’s bases: These compounds have shown antioxidant and cytotoxic activities.
Uniqueness
7-butoxy-3-(2-diethylaminoethyl)quinazolin-4-one is unique due to its specific structure, which imparts distinct biological activities, particularly its ability to inhibit biofilm formation and quorum sensing in bacteria. This makes it a promising candidate for developing new antimicrobial agents that do not trigger resistance mechanisms as conventional antibiotics do .
属性
CAS 编号 |
35739-56-1 |
|---|---|
分子式 |
C20H29N3O6 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
7-butoxy-3-[2-(diethylamino)ethyl]quinazolin-4-one;oxalic acid |
InChI |
InChI=1S/C18H27N3O2.C2H2O4/c1-4-7-12-23-15-8-9-16-17(13-15)19-14-21(18(16)22)11-10-20(5-2)6-3;3-1(4)2(5)6/h8-9,13-14H,4-7,10-12H2,1-3H3;(H,3,4)(H,5,6) |
InChI 键 |
XVYZGSVRXWOPCV-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCN(CC)CC.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
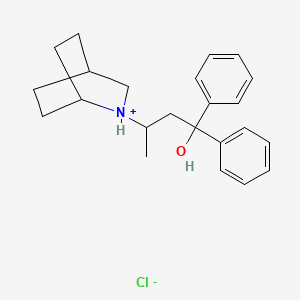

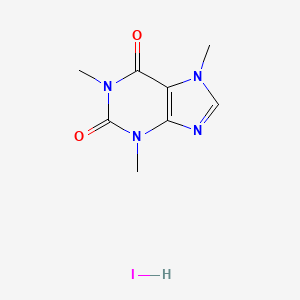
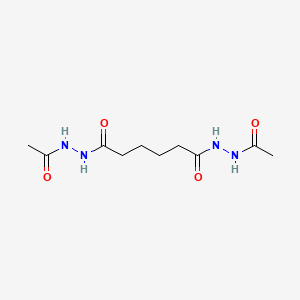

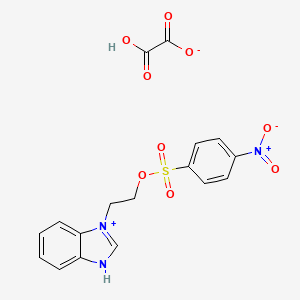
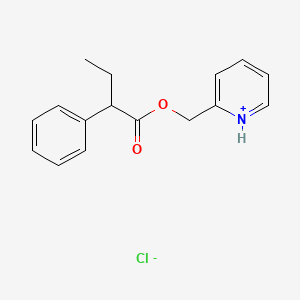
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)

